molecular formula C20H18F2N2O2 B2862228 (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1286712-52-4

(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2862228
CAS No.: 1286712-52-4
M. Wt: 356.373
InChI Key: LEYIRHLSIUNXRU-UHFFFAOYSA-N
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Description

(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic compound that belongs to the class of azetidines and isoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

    Introduction of the 3,4-Difluorobenzoyl Group: This step involves the acylation of the azetidine ring with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling with 3,4-Dihydroisoquinoline: The final step involves coupling the azetidine derivative with 3,4-dihydroisoquinoline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for drug development. Its potential to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3,4-difluorobenzoyl)pyrrolidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
  • (1-(3,4-difluorobenzoyl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
  • (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-1(2H)-yl)methanone

Uniqueness

The uniqueness of (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its specific combination of the azetidine and isoquinoline moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets and the potential for novel therapeutic applications.

Properties

IUPAC Name

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c21-17-6-5-14(9-18(17)22)19(25)24-11-16(12-24)20(26)23-8-7-13-3-1-2-4-15(13)10-23/h1-6,9,16H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYIRHLSIUNXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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